molecular formula C22H28N2O2 B4927056 N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide

N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide

Cat. No. B4927056
M. Wt: 352.5 g/mol
InChI Key: XVQNUJFDZHBWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide, also known as APICA, is a synthetic compound that belongs to the class of designer drugs. APICA is a potent psychoactive substance that has gained popularity in the recreational drug market due to its euphoric and stimulating effects. However, APICA has also been studied for its potential therapeutic applications in scientific research.

Mechanism of Action

N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide acts as a CB1 receptor agonist, which means that it activates the CB1 receptor in the brain. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and stimulating effects of N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide.
Biochemical and Physiological Effects:
N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and serotonin in the brain, which leads to increased feelings of pleasure and euphoria. N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses.

Advantages and Limitations for Lab Experiments

N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has several advantages for use in lab experiments. It is a potent and selective CB1 receptor agonist, which makes it useful for studying the effects of CB1 receptor activation on the brain. However, N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide also has several limitations. It is a synthetic compound that is not found naturally in the body, which makes it difficult to study its effects on the body. N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide also has potential side effects that can be dangerous in high doses.

Future Directions

There are several future directions for the study of N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide. One potential direction is the development of new drugs that are based on the structure of N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide but have fewer side effects. Another potential direction is the study of the long-term effects of N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide on the brain and body. Finally, the study of the potential therapeutic applications of N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide in the treatment of neurological disorders such as depression and anxiety is an area that requires further research.

Synthesis Methods

The synthesis of N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide involves the reaction of 2-oxo-4-phenylpyrrolidine-1-acetic acid with 2-adamantanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide.

Scientific Research Applications

N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been studied for its potential therapeutic applications in scientific research. It has been shown to have a high affinity for the CB1 receptor, which is a receptor in the brain that is involved in the regulation of mood, appetite, and pain. N-2-adamantyl-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and chronic pain.

properties

IUPAC Name

N-(2-adamantyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c25-20(23-22-17-7-14-6-15(9-17)10-18(22)8-14)13-24-12-19(11-21(24)26)16-4-2-1-3-5-16/h1-5,14-15,17-19,22H,6-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQNUJFDZHBWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CN4CC(CC4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5349689

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